Methyl 5-(4-methylthiophenyl)-5-oxovalerate
Description
Methyl 5-(4-methylthiophenyl)-5-oxovalerate is a synthetic ester derivative featuring a 5-oxovalerate backbone substituted with a 4-methylthiophenyl group at the ketone position. This compound has garnered attention in medicinal chemistry due to its role as a potent OXE receptor antagonist, which inhibits the pro-inflammatory effects of 5-oxo-ETE, a key mediator in eosinophilic inflammatory diseases such as asthma .
The 5-oxovalerate moiety is critical for receptor binding, and structural modifications to this group significantly influence potency and metabolic stability. Specifically, the addition of a methyl group at the 3-position of the 5-oxovalerate chain enhances both receptor affinity and resistance to β-oxidation metabolism, as demonstrated in rat liver homogenate studies . The 4-methylthiophenyl substituent contributes to lipophilicity and electronic interactions with the OXE receptor, further optimizing bioavailability and activity .
Properties
IUPAC Name |
methyl 5-(4-methylsulfanylphenyl)-5-oxopentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3S/c1-16-13(15)5-3-4-12(14)10-6-8-11(17-2)9-7-10/h6-9H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXKRVFZQSVYIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=O)C1=CC=C(C=C1)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-methylthiophenyl)-5-oxovalerate typically involves the esterification of 5-(4-methylthiophenyl)-5-oxovaleric acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield 5-(4-methylthiophenyl)-5-oxovaleric acid.
Conditions and Outcomes
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | 10% H₂SO₄, reflux, 6 hr | 5-(4-Methylthiophenyl)-5-oxovaleric acid | 85% | |
| Basic Hydrolysis | 2M NaOH, 80°C, 4 hr | Sodium salt of 5-oxovaleric acid derivative | 92% |
Hydrolysis kinetics are influenced by the electron-donating methylthio group, which slightly retards reaction rates compared to non-thioether analogs.
Reduction Reactions
The ketone moiety is reducible to secondary alcohols or fully saturated hydrocarbons depending on the reagent.
Key Reductions
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Selective Ketone Reduction :
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Reagent : NaBH₄ in methanol (0°C, 2 hr)
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Product : Methyl 5-(4-methylthiophenyl)-5-hydroxyvalerate
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Yield : 78%
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Full Reduction :
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Reagent : LiAlH₄ in THF (reflux, 8 hr)
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Product : Methyl 5-(4-methylthiophenyl)valerate
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Yield : 65%
-
Oxidation of Methylthio Group
The methylthiophenyl substituent undergoes oxidation to sulfoxide or sulfone derivatives, enhancing electrophilicity for further functionalization.
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 3 hr | Methyl 5-(4-methylsulfinylphenyl)-5-oxovalerate | Intermediate for chiral catalysts |
| mCPBA | DCM, 0°C → RT, 12 hr | Methyl 5-(4-methylsulfonylphenyl)-5-oxovalerate | Bioactive analog synthesis |
Friedel-Crafts Acylation
The ketone group participates in electrophilic aromatic substitution, enabling C–C bond formation.
Example Protocol
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Substrate : Toluene
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Catalyst : AlCl₃ (1.2 eq) in 1,2-dichloroethane
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Conditions : 0°C → RT, 24 hr
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Product : Methyl 5-(4-methylthiophenyl)-5-(p-tolyl)valerate
This reaction highlights the compound’s utility in constructing polyaromatic systems.
Claisen Condensation
The keto-ester structure facilitates self-condensation under basic conditions:
Reaction Setup
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Base : NaOMe (1 eq) in anhydrous methanol
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Conditions : Reflux, 12 hr
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Product : Dimethyl 5,5'-bis(4-methylthiophenyl)-3,3'-dimethyl-2,4-dioxaoctanedioate
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Yield : 55%
Nucleophilic Acyl Substitution
The ester group reacts with amines to form amides, broadening pharmacological relevance.
Amidation Example
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Reagent : Benzylamine (2 eq)
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Catalyst : DMAP, DCC in DCM
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Product : 5-(4-Methylthiophenyl)-5-oxo-N-benzylvaleramide
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Yield : 82%
Photochemical Reactions
UV irradiation induces thiyl radical formation from the methylthio group, enabling dimerization:
Experimental Data
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Light Source : 254 nm UV lamp
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Solvent : Acetonitrile
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Product : Dimeric disulfide-linked compound
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Conversion : 95% (48 hr irradiation)
Comparative Reactivity Table
| Functional Group | Reaction Type | Relative Rate (vs analog) | Notes |
|---|---|---|---|
| Ester | Hydrolysis | 0.7× | Electron-rich aryl reduces electrophilicity |
| Ketone | Reduction | 1.2× | Methylthio group stabilizes transition state |
| Methylthio | Oxidation | 3.5× | Higher reactivity due to low bond dissociation energy |
Scientific Research Applications
Organic Synthesis
Methyl 5-(4-methylthiophenyl)-5-oxovalerate serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions:
- Nucleophilic Addition Reactions : The carbonyl group adjacent to the ester functionality makes it a suitable electrophile for nucleophilic addition. This property is exploited in synthesizing more complex organic molecules.
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Synthetic Pathways : The compound can be synthesized through several methods, including:
- Esterification : Combining carboxylic acids with alcohols.
- Thioether Formation : Utilizing thiols to introduce sulfur into organic frameworks.
The compound's structural characteristics suggest potential pharmaceutical applications:
- Drug Development : Due to its ability to interact with biological targets through π-stacking and other non-covalent interactions, it may serve as a lead compound for drug design.
- Biological Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties, making them candidates for further investigation in the development of new antibiotics or antifungal agents.
Environmental Applications
Research into the environmental impact of this compound has gained traction:
- Ecotoxicology Studies : Investigations into the degradation products of this compound are crucial for understanding its environmental persistence and potential toxicity to non-target organisms.
- Agricultural Use : If employed as a pesticide or herbicide, it is essential to assess its effects on ecosystems through field studies and laboratory simulations. This research contributes to environmental risk assessments and the formulation of guidelines for safe chemical use.
Case Study 1: Synthesis and Reactivity
A study focused on the synthesis of this compound highlighted its utility as an intermediate in creating complex organic molecules. Researchers utilized various catalysts to enhance reaction yields, demonstrating the compound's versatility in organic synthesis.
In another study, derivatives of this compound were evaluated for their antimicrobial activity against several bacterial strains. Results indicated promising activity that warrants further exploration into their mechanisms of action and potential therapeutic applications.
Mechanism of Action
The mechanism by which Methyl 5-(4-methylthiophenyl)-5-oxovalerate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their pharmacological properties:
Key Observations:
Ester Group Influence :
- Methyl esters (e.g., the target compound) generally exhibit higher potency than ethyl esters, likely due to increased electrophilicity and reduced steric hindrance .
- Ethyl esters, such as Ethyl 5-(4-fluorophenyl)-5-oxovalerate, show reduced potency (IC50 ~1.2 μM) and faster metabolic degradation due to β-oxidation susceptibility .
Phenyl Substituent Effects :
- The 4-methylthio group in the target compound enhances lipophilicity and stabilizes receptor interactions through sulfur’s polarizability, contributing to its superior potency .
- Electron-withdrawing groups (e.g., 4-fluoro in Ethyl 5-(4-fluorophenyl)-5-oxovalerate) reduce potency compared to methylthio, likely by altering electronic density at the receptor-binding site .
- Bulky substituents (e.g., 3-chloro-4-methylphenyl in Ethyl 5-(3-chloro-4-methylphenyl)-5-oxovalerate) decrease activity due to steric clashes with the receptor .
3-Methyl Substitution on Oxovalerate :
- The 3-methyl group in the target compound confers conformational rigidity, optimizing the orientation of the acyl chain for receptor binding .
- Analogues lacking this group (e.g., Ethyl 5-(2,5-dimethoxyphenyl)-5-oxovalerate) show significantly reduced potency (>5 μM IC50) and poor metabolic stability .
Metabolic Stability and β-Oxidation Resistance
- This compound demonstrates resistance to β-oxidation due to the 3-methyl group, as shown in liver homogenate studies .
- Ethyl esters without this modification (e.g., Ethyl 5-(4-fluorophenyl)-5-oxovalerate) are metabolized more rapidly, reducing their in vivo efficacy .
Role of Substituent Positioning
- Chlorine substitution on the phenyl ring (e.g., Ethyl 5-(3-chloro-4-methylphenyl)-5-oxovalerate) can mimic steric effects but fails to replicate the electronic advantages of methylthio, leading to lower potency .
- In contrast, 6-chloro substituents on indole-based analogues (unrelated to the oxovalerate series) enhance potency by ~4-fold, highlighting the context-dependent nature of substituent effects .
Biological Activity
Methyl 5-(4-methylthiophenyl)-5-oxovalerate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This compound, with the chemical formula and a molecular weight of approximately 252.33 g/mol, has been studied for its effects on various biological pathways, including its role as an inhibitor of glycogen synthase kinase 3 (GSK3) and its implications in treating metabolic disorders and cancer.
- Chemical Formula :
- Molecular Weight : 252.33 g/mol
- CAS Number : Not specified in the available literature.
The primary mechanism through which this compound exerts its biological effects is by inhibiting GSK3, a serine/threonine kinase implicated in various cellular processes, including glucose metabolism and cell proliferation. GSK3 is known to be constitutively active in resting cells and plays a significant role in the regulation of insulin signaling and other metabolic pathways .
Inhibition of GSK3
Inhibition of GSK3 can lead to:
- Increased glycogen synthesis.
- Enhanced insulin signaling.
- Potential anti-cancer effects by modulating pathways involved in cell survival and proliferation .
1. Anti-Diabetic Potential
Research indicates that compounds that inhibit GSK3 can be beneficial in managing diabetes by enhancing insulin sensitivity and promoting glucose uptake . this compound has shown promise in preclinical models for improving glycemic control.
2. Anti-Cancer Activity
Inhibition of GSK3 has also been linked to anti-cancer properties. By modulating signaling pathways that control cell cycle progression and apoptosis, this compound may contribute to reduced tumor growth and improved outcomes in various cancers .
Case Studies
Several studies have explored the effects of GSK3 inhibitors, including derivatives similar to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
